1-Cyclopentyl-1h-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-cyclopentylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUHHRMNVFBUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 1-cyclopentyl-3-oxobutanenitrile with hydrazine hydrate under acidic conditions. The reaction typically proceeds at elevated temperatures, resulting in the formation of the desired pyrazole derivative.
Another method involves the one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst . This environmentally benign procedure yields high amounts of the desired product with minimal waste.
Industrial Production Methods
Industrial production of 1-cyclopentyl-1H-pyrazole-4-carbonitrile often employs scalable synthetic routes that ensure high yields and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group at position 4 undergoes nucleophilic substitution under basic or catalytic conditions. For example:
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Amination : Reaction with hydrazine derivatives yields 4-amino-pyrazole intermediates. In a study by Elnagdy and Sarma, FeCl₃/PVP catalysis in water/PEG-400 facilitated the synthesis of 4-amino-1-aryl-pyrazole-4-carbonitriles with yields up to 97% .
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Thiolation : Arylsulfonyl hydrazides react with the cyano group to form 4-arylthio-pyrazoles, enabling sulfur-based functionalization .
Table 1: Nucleophilic Substitution Examples
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions and heterocycle-forming reactions:
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Triazene Cyclization : Reacting with 3,3-diisopropyltriaz-1-ene under Cp*Ru(cod)Cl catalysis generates pyrazolo triazines via cyclative cleavage. This method achieved 48–63% yields for triazine derivatives .
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Electrophilic Substitution : The pyrazole ring undergoes electrophilic aromatic substitution (EAS) at position 3 or 5, enabling halogenation or nitration.
Table 2: Cycloaddition Parameters
Reduction and Functional Group Interconversion
The cyano group is reduced to primary amines or converted into carboxamides:
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the cyano group to an aminomethyl moiety, as seen in the synthesis of PDE9 inhibitors .
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Hydrolysis : Acidic or basic hydrolysis converts the cyano group to carboxylic acids, though this requires harsh conditions (e.g., refluxing HCl) .
Key Data :
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Hydrogenation of 1-cyclopentyl-1H-pyrazole-4-carbonitrile with Pd/C yielded 5-amino derivatives in 52% yield .
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Hydrolysis under refluxing HCl produced 1-cyclopentyl-1H-pyrazole-4-carboxylic acid but with <50% efficiency .
Comparative Reactivity Insights
The cyano group’s electron-withdrawing nature enhances electrophilic substitution at the pyrazole ring while stabilizing intermediates in nucleophilic reactions. Its reactivity profile differs from analogs:
Table 3: Reactivity Comparison with Analogues
Mechanistic Studies
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Cyclocondensation : FeCl₃/PVP catalyzes the addition of arylhydrazines to ethoxymethylenemalononitrile, forming pyrazole carbonitriles via intramolecular cyclization .
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Bioreduction : Nitro-substituted analogs (e.g., 3-nitro derivatives) undergo enzymatic reduction to reactive intermediates, though this is less common in the 4-cyano variant.
Scientific Research Applications
1-Cyclopentyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-carbonitrile Derivatives
The structural and functional diversity of pyrazole-4-carbonitrile derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 1-cyclopentyl-1H-pyrazole-4-carbonitrile and analogous compounds, supported by experimental data from the provided evidence.
Table 1: Comparative Data for Pyrazole-4-carbonitrile Derivatives
Key Structural and Functional Comparisons
However, its amino group at C5 may increase solubility in polar solvents relative to non-polar derivatives like the 4-fluorophenyl analog . Azido derivatives (e.g., ) exhibit distinct IR peaks at ~2140 cm⁻¹ (N₃ stretch), absent in non-azido compounds. These groups are reactive handles for click chemistry applications.
Synthetic Methodologies
- Azido-substituted pyrazoles (e.g., ) are synthesized via azide transfer reactions using azido(trimethyl)silane and trifluoroacetic acid under mild conditions (50°C, 16–72 h). Yields range from 76% to 88%, influenced by substituent bulkiness .
- Thiadiazole hybrids (e.g., ) require multi-step protocols involving 1,3,4-thiadiazole-2-thiol, achieving moderate yields (55.5%) due to steric challenges .
Physicochemical Properties Melting Points: The thiadiazole derivative exhibits the highest melting point (186.6°C), attributed to strong intermolecular interactions (hydrogen bonding, π-stacking). Molecular Weight: Bulky substituents (e.g., thiadiazole-propanoyl in ) increase molecular weight significantly (356.43 g/mol), impacting bioavailability compared to lighter analogs like the fluorophenyl derivative (205.16 g/mol) .
Spectral Signatures
- The nitrile group (C≡N) consistently appears at ~2230 cm⁻¹ in IR spectra across all compounds .
- ¹H NMR shifts for pyrazole protons vary with substituent electron-withdrawing/donating effects. For example, the deshielded proton at δ 8.55 in reflects electron withdrawal by the azido group.
Q & A
Q. Table 1: Comparative Spectral Data for Pyrazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (C≡N stretch, cm⁻¹) |
|---|---|---|---|
| 1-Cyclopentyl-1H-pyrazole-4-carbonitrile | 8.55 (s, 1H), 2–3 (m, cyclopentyl) | 112.3 (CN), 137.4–149.3 | 2242 |
| 5-Amino-1-(2-chloro-ethyl)-derivative | 13.66 (s, NH), 4.20 (t, CH2Cl) | 81.4 (CN), 149.3 (C=O) | 2245 |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Standard Protocol | Advanced Modification |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran (for polar intermediates) |
| Catalyst | Trifluoroacetic acid | p-Toluenesulfonic acid (milder conditions) |
| Purification | Flash chromatography | Preparative HPLC (for enantiomers) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
